

## **Thermochemical Data for 3-Octanol**

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The following table summarizes the available quantitative thermochemical data for **3-Octanol** at standard conditions (298.15 K and 1 bar), unless otherwise specified.



Property	Symbol	Value	Phase	Source(s)
Molar Mass	М	130.23 g/mol	N/A	[1][3]
Standard Enthalpy of Formation (Ideal Gas)	ΔfH°(g)	-396.95 kJ/mol	Gas	[4]
Standard Enthalpy of Combustion (for 1-Octanol)*	ΔcH°(l)	-5294 kJ/mol	Liquid	[5]
Enthalpy of Vaporization	ΔναρΗ°	69.10 kJ/mol	Liquid	[4]
Enthalpy of Fusion	ΔfusH°	21.00 kJ/mol	Solid	[4]
Liquid Heat Capacity (Constant Pressure)	Cp(l)	338.5 J/(mol·K) at 298.5 K	Liquid	[1]
Ideal Gas Heat Capacity (Constant Pressure)	Cp(g)	255.48 J/(mol·K)	Gas	[4]
Standard Molar Entropy	S°	Data available but not compiled to a single standard value	Liquid/Gas	[6]

<sup>\*</sup>Note: An experimental value for the standard enthalpy of combustion of **3-Octanol** was not available in the surveyed literature. The value provided is for its structural isomer, **1-Octanol**, and serves as a close approximation.[5]

# **Experimental Protocols**



The determination of thermochemical data requires precise calorimetric methods. Below are detailed protocols for measuring key parameters.

# Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using an isoperibol (constant jacket temperature) bomb calorimeter. This method measures the heat released when a substance undergoes complete combustion in a high-pressure oxygen environment.

### Methodology:

- Sample Preparation: A precise mass (typically 0.8 1.2 g) of high-purity **3-Octanol** is weighed into a crucible. A known length of nickel-chromium or platinum fuse wire is positioned to be in contact with the sample.
- Calorimeter Assembly: The crucible is placed inside a high-strength stainless steel decomposition vessel (the "bomb"). The bomb is then sealed and pressurized with highpurity oxygen to approximately 30 atm.
- Water Bath: The sealed bomb is submerged in a precisely measured mass of water within
  the calorimeter's bucket. The entire assembly is placed within an insulating jacket to
  minimize heat exchange with the surroundings.
- Temperature Equilibration: The system is allowed to equilibrate until a stable initial temperature is recorded by a high-precision thermometer (e.g., a platinum resistance thermometer with a resolution of ±0.0001 K).
- Ignition and Measurement: The sample is ignited by passing an electric current through the
  fuse wire. The temperature of the water in the bucket is recorded at regular intervals (e.g.,
  every 30 seconds) before, during, and after combustion until a stable final temperature is
  reached.
- Calculation: The total heat released (q\_total) is calculated from the corrected temperature rise (ΔT) and the energy equivalent (ε\_calorimeter) of the calorimeter system. The energy equivalent is determined separately by combusting a certified standard reference material, such as benzoic acid.



- $\circ$  q total =  $\varepsilon$  calorimeter  $\times \Delta T$
- Corrections: The total heat is corrected for the heat released by the combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual N₂ in the bomb).
- Enthalpy of Combustion Calculation: The standard enthalpy of combustion (ΔcH°) is calculated by dividing the corrected heat release by the number of moles of the 3-Octanol sample.

# Determination of Liquid Heat Capacity via Differential Scanning Calorimetry (DSC)

The isobaric liquid heat capacity (Cp) is measured using a Differential Scanning Calorimeter (DSC), which determines the heat flow required to change a sample's temperature in comparison to a reference.

## Methodology:

- Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards with known melting points and enthalpies of fusion, such as indium and zinc. A baseline measurement is performed with empty sample and reference pans.
- Sapphire Standard: A heat capacity calibration is performed by running a sapphire (α-Al<sub>2</sub>O<sub>3</sub>) standard, which has a well-characterized heat capacity, through the same temperature program as the sample.
- Sample Preparation: A small, precise mass (typically 5-15 mg) of **3-Octanol** is hermetically sealed in an aluminum DSC pan. An identical empty pan is used as the reference.
- Measurement: The sample and reference pans are placed in the DSC cell. They are subjected to a controlled temperature program, which typically involves:
  - An initial isothermal hold period.
  - A constant heating ramp (e.g., 10 K/min) through the temperature range of interest.

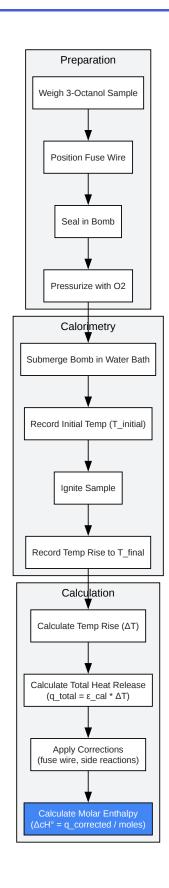


- A final isothermal hold period.
- Data Analysis: The DSC measures the differential heat flow between the sample and the
  reference pan as a function of temperature. The heat capacity of 3-Octanol at a given
  temperature (T) is calculated using the following equation:
  - Cp(sample) = (DSC(sample) / Mass(sample)) × (Mass(std) / DSC(std)) × Cp(std)
  - Where DSC is the heat flow signal (after baseline subtraction) for the sample or standard,
     and Cp(std) is the known heat capacity of the sapphire standard.

## **Visualized Workflows and Relationships**

The following diagrams illustrate the experimental and logical workflows for determining key thermochemical properties.

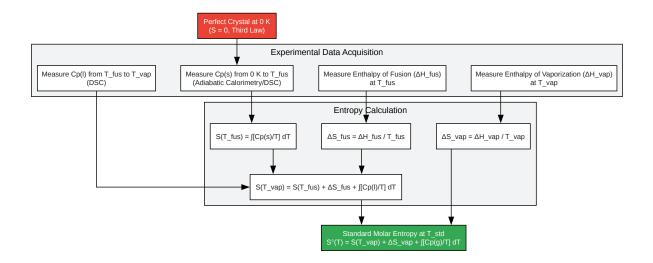




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Caption: Experimental workflow for determining the enthalpy of combustion using a bomb calorimeter.



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Caption: Logical workflow for calculating standard molar entropy based on the Third Law of Thermodynamics.

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## References

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